molecular formula C10H13NO2 B1296060 3-(2-Methyl-1,3-dioxolan-2-yl)aniline CAS No. 51226-14-3

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Cat. No. B1296060
CAS RN: 51226-14-3
M. Wt: 179.22 g/mol
InChI Key: ZXMQVZUQYHIOKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is not described, related methodologies can be inferred from the papers. For instance, the synthesis of polymers based on substituted anilines is discussed, where the substituent can significantly affect the solubility and electrochemical properties of the resulting polymers . Additionally, the synthesis of 2,3-disubstituted indoles from anilines and diols suggests a potential route for synthesizing complex structures from simple aniline derivatives . The use of 2-(2-Nitroethyl)1,3-Dioxolane as a reagent for synthesizing jasmonoid and prostaglandin intermediates also indicates the versatility of dioxolane derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 3,4,5-Trimethoxy N-(salicylidene) aniline involved IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to analyze the structure of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of aniline derivatives with (1,3-dithiolan-2-yl)trimethylammonium iodide to yield N-dithiolanylated products demonstrate the reactivity of the aniline nitrogen atom . This reactivity could be relevant for further functionalization of the 3-(2-Methyl-1,3-dioxolan-2-yl)aniline molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be significantly altered by substituents. The introduction of a 2-methyl-1,3-dioxolane group could affect properties such as solubility, electrical conductivity, and electrochemical behavior. For example, the study of copolymers of substituted anilines revealed that the electrical conductivity and solubility are influenced by the nature of the substituent . The electrochemical synthesis of polymers based on aniline derivatives also highlights the importance of the substituent in determining the material's properties and potential applications .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “3-(2-Methyl-1,3-dioxolan-2-yl)aniline” is used in the field of chemical synthesis .
    • Method of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
    • Results or Outcomes : The outcomes of the synthesis would depend on the specific reactions being carried out. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .
  • Reactions with Hydrazines, Thiourea, Guanidine, and Amidines

    • Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone Methyl Ethers”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, have been studied for their reactions with hydrazines, thiourea, guanidine, and amidines .
    • Method of Application : The compound was methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone . These methyl ethers then reacted with the aforementioned reagents .
    • Results or Outcomes : The reactions yielded various products, including hydrazono-3,5-cycloheptadien-1-ones, dihydrocycloheptapyrazol-8-ones, and amino-, methyl-, and phenylcycloheptimidazoles .
  • Preparation of Tropolone Methyl Ethers
    • Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, is used in the preparation of tropolone methyl ethers .
    • Method of Application : The compound is methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone .
    • Results or Outcomes : The methyl ethers react with various reagents, including hydrazine, to afford a variety of products .
  • Preparation of 2-Methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-Methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone
    • Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, is used in the preparation of 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone .
    • Method of Application : The compound is methylated with diazomethane .
    • Results or Outcomes : The methyl ethers react with various reagents, including hydrazine, to afford a variety of products .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMQVZUQYHIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303573
Record name 3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

CAS RN

51226-14-3
Record name 51226-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4 g (0.029 mol) of 3-aminoacetophenone and 2.47 ml (0.044 mol; 1.5 equivalents) of ethylene glycol and a small amount of 4-toluenesulphonic acid in 60 ml of anhydrous benzene are heated to reflux with azeotropic removal of water for 4 hours. The solution is left to cool, washed successively with 20% aqueous sodium carbonate and water and then dried (MgSO4). The solvent is evaporated off under reduced pressure to leave a yellow oil, which is purified by chromatography on a column of silica gel using a diethyl ether/petroleum ether (1:1) mixture as eluent, and then crystallized in hexane to yield 3-(2-methyl-1,3-dioxolan-2-yl)aniline, m.p. 75-77° C.
Quantity
4 g
Type
reactant
Reaction Step One
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2.47 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
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Quantity
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Imran Siddiqi - Current Pharmaceutical Design, 2014 - ingentaconnect.com
Increasing worldwide incidence and the advent of multi drug resistant and extensively drug resistant tuberculosis raise the need of new drugs for the treatment of tuberculosis soon. To …
Number of citations: 12 www.ingentaconnect.com
N Minovski, A Perdih, T Solmajer - Journal of molecular modeling, 2012 - Springer
The virtual combinatorial chemistry approach as a methodology for generating chemical libraries of structurally-similar analogs in a virtual environment was employed for building a …
Number of citations: 30 link.springer.com

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